偶氮苯,4-(苯偶氮)-

描述

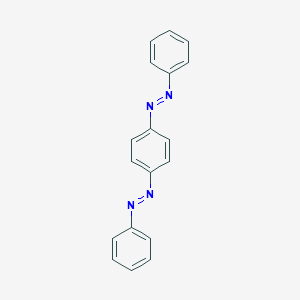

Azobenzene, 4-(phenylazo)- is an azobenzene derivative . It contains a total of 38 bonds, including 24 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 2 N azo-derivatives .

Synthesis Analysis

Azobenzene, 4-(phenylazo)- can be synthesized by various methods. For instance, it can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . Another method involves the azo coupling reaction between aniline diazonium salt and activated phenol .

Molecular Structure Analysis

The molecular formula of Azobenzene, 4-(phenylazo)- is C18H14N4 . It contains 38 bonds in total, including 24 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 2 N azo-derivatives .

Chemical Reactions Analysis

Azobenzene, 4-(phenylazo)- undergoes photoisomerization reactions. For instance, it isomerizes upon UV irradiation from its E isomer to its Z isomer and reverts back at light above 400 nm . A study on hydroxy-substituted azobenzenes using a modified commercial flash photolysis spectrometer has been reported, which could provide insights into the photoinduced isomerization reactions of Azobenzene, 4-(phenylazo)- .

Physical And Chemical Properties Analysis

Azobenzene, 4-(phenylazo)- has a molecular weight of 286.3 g/mol . It has a XLogP3 value of 5.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has 4 rotatable bonds .

科学研究应用

DNA 螺旋结构的光致变色转换:偶氮苯衍生物可以与双链 DNA 结合,允许光异构化诱导 DNA 结构的变化。这个可逆的过程可以稳定或破坏 B-DNA 二级结构,从而有可能控制广泛的生物过程 (Deiana 等人,2016)。

配位化学中的光开关偶氮杂环:苯偶氮咪唑的合成展示了作为配位化学中光解离配体的潜在应用。这些化合物在光照下表现出跨式和顺式形式之间优异的转换行为,这对于分子电子学和材料科学中的应用至关重要 (Wendler 等人,2012)。

与黄金分割率的关系:偶氮苯低聚物从“条带”状构象到“弹簧”状构象的光异构化揭示了它们几何和弹性性质与黄金分割率之间的联系,表明在纳米技术和材料科学中的应用 (Benassi,2013)。

粘合剂中的可逆液化和固化:某些偶氮苯化合物可以经历光化学可逆液化和固化,这对于创造可返工的粘合剂具有影响。它们的粘合特性可以通过光来操纵,这对于材料工程非常重要 (Akiyama 等人,2014)。

光学图像存储设备:弯曲的偶氮苯单体与液晶混合时,在创建光学图像存储设备方面显示出潜力。它们表现出特定的热弛豫时间,可用于数据存储技术 (Lutfor 等人,2009)。

多偶氮苯化合物的光化学性质:多偶氮苯化合物,如双[4-(苯偶氮)苯基]胺和三[4-(苯偶氮)苯基]胺,表现出独特的光化学性质。它们的转换行为和异构体特异性热寿命对光化学和分子工程有影响 (Bahrenburg 等人,2013)。

表面上的分子开关:偶氮苯衍生物可以在金属表面(如 Ag(111))上充当分子开关,在纳米技术和表面科学中具有应用 (Scheil 等人,2016)。

致癌性研究:偶氮苯类似物已在体外进行研究,以辨别其致癌性的结构要求,为药物和毒理学研究做出贡献 (Ashby 等人,1980)。

气体分离中的偶氮聚酰亚胺膜:含有偶氮苯基团的偶氮聚酰亚胺膜在受控气体分离中显示出潜力,与环境和化学工程相关 (Nocoń-Szmajda 等人,2021)。

超分子自组装:偶氮苯化合物用于肽等分子的超分子自组装,将其应用扩展到材料科学和纳米技术 (Ma 等人,2017)。

作用机制

The mechanism of action of Azobenzene, 4-(phenylazo)- involves photoisomerization from the more stable E form to the Z form, including the isolation and characterization of the Z isomer . This photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .

安全和危害

未来方向

Azobenzenes, including Azobenzene, 4-(phenylazo)-, continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability . They are being explored for promising technological innovations in areas such as chemical sensing, organic transistors, and cell signaling . The synthetic versatility and adaptive properties of azobenzenes continue to inspire new research directions .

属性

IUPAC Name |

phenyl-(4-phenyldiazenylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYZYCHWGGSYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283337, DTXSID401043576 | |

| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azobenzene, 4-(phenylazo)- | |

CAS RN |

1161-45-1, 36369-22-9 | |

| Record name | Azobenzene, 4-(phenylazo)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

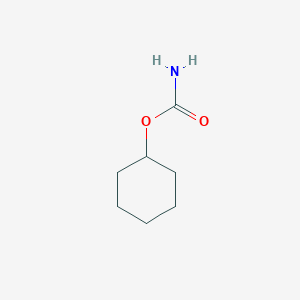

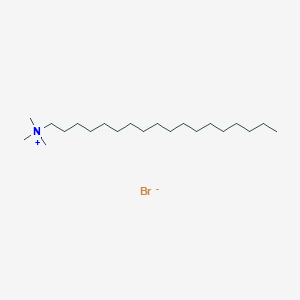

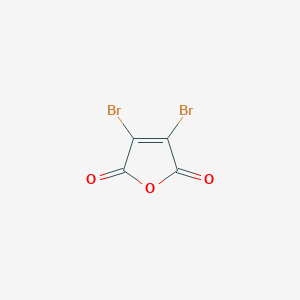

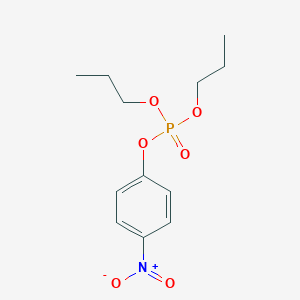

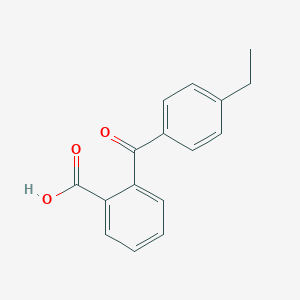

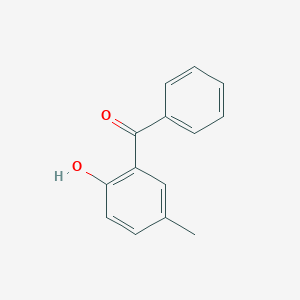

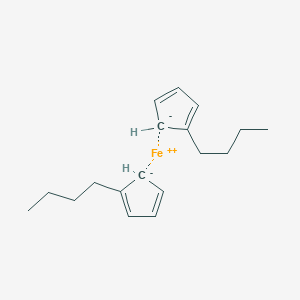

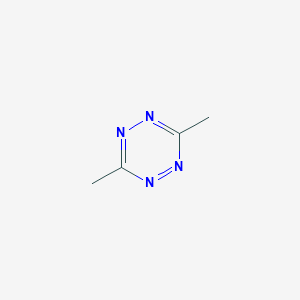

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。